molecular formula C13H17N5O B2913123 6'-amino-1,3'-dimethyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 401578-26-5

6'-amino-1,3'-dimethyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B2913123
CAS No.: 401578-26-5
M. Wt: 259.313
InChI Key: GZAIOZHGMHVUKY-UHFFFAOYSA-N
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Description

6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-step process. One common method includes the reaction of hydrazines, ethyl acetoacetate, isatins, and malononitrile or ethyl cyanoacetate in the presence of piperidine and triethylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of aqueous media and environmentally friendly catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its specific spiro linkage and the presence of both amino and cyano groups.

Properties

IUPAC Name

6-amino-1',3-dimethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-8-10-12(17-16-8)19-11(15)9(7-14)13(10)3-5-18(2)6-4-13/h3-6,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAIOZHGMHVUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23CCN(CC3)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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